Cas no 175277-85-7 (N1-(3-Ethynylphenyl)-2-chloroacetamide)
N1-(3-Ethynylphenyl)-2-chloroacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-N-(3-ethynylphenyl)acetamide
- Acetamide,2-chloro-N-(3-ethynylphenyl)-
- N1-(3-ETHYNYLPHENYL)-2-CHLOROACETAMIDE
- AC1MCSM0
- AC1Q3TJ8
- AG-E-25686
- CTK4D5827
- MolPort-001-767-460
- OR29960
- N1-(3-ETH-1-YNYLPHENYL)-2-CHLOROACETAMIDE
- CS-0249934
- DTXSID60384156
- EN300-47229
- 175277-85-7
- Acetamide, 2-chloro-N-(3-ethynylphenyl)-
- AKOS000177594
- F97244
- MFCD00276608
- Z316107652
- FT-0629663
- DTXCID80335180
- N1-(3-Ethynylphenyl)-2-chloroacetamide
-
- MDL: MFCD00276608
- Inchi: 1S/C10H8ClNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13)
- InChI Key: ATCNHUNGSIYWPU-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=CC=C(C#C)C=1)=O
Computed Properties
- Exact Mass: 193.02900
- Monoisotopic Mass: 193.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.23
- Boiling Point: 375.1°Cat760mmHg
- Flash Point: 180.6°C
- Refractive Index: 1.573
- PSA: 29.10000
- LogP: 1.91820
N1-(3-Ethynylphenyl)-2-chloroacetamide Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
N1-(3-Ethynylphenyl)-2-chloroacetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N1-(3-Ethynylphenyl)-2-chloroacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N385733-25mg |
N1-(3-Ethynylphenyl)-2-chloroacetamide |
175277-85-7 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N385733-50mg |
N1-(3-Ethynylphenyl)-2-chloroacetamide |
175277-85-7 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N385733-250mg |
N1-(3-Ethynylphenyl)-2-chloroacetamide |
175277-85-7 | 250mg |
$ 275.00 | 2022-06-03 | ||
| Chemenu | CM368504-250mg |
2-Chloro-N-(3-ethynylphenyl)acetamide |
175277-85-7 | 95%+ | 250mg |
$109 | 2022-06-12 | |
| Chemenu | CM368504-500mg |
2-Chloro-N-(3-ethynylphenyl)acetamide |
175277-85-7 | 95%+ | 500mg |
$180 | 2022-06-12 | |
| Chemenu | CM368504-1g |
2-Chloro-N-(3-ethynylphenyl)acetamide |
175277-85-7 | 95%+ | 1g |
$253 | 2022-06-12 | |
| Enamine | EN300-47229-0.1g |
2-chloro-N-(3-ethynylphenyl)acetamide |
175277-85-7 | 95% | 0.1g |
$54.0 | 2023-05-05 | |
| Enamine | EN300-47229-0.25g |
2-chloro-N-(3-ethynylphenyl)acetamide |
175277-85-7 | 95% | 0.25g |
$77.0 | 2023-05-05 | |
| Enamine | EN300-47229-0.5g |
2-chloro-N-(3-ethynylphenyl)acetamide |
175277-85-7 | 95% | 0.5g |
$140.0 | 2023-05-05 | |
| Enamine | EN300-47229-1.0g |
2-chloro-N-(3-ethynylphenyl)acetamide |
175277-85-7 | 95% | 1g |
$212.0 | 2023-05-05 |
N1-(3-Ethynylphenyl)-2-chloroacetamide Suppliers
N1-(3-Ethynylphenyl)-2-chloroacetamide Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Additional information on N1-(3-Ethynylphenyl)-2-chloroacetamide
Comprehensive Overview of N1-(3-Ethynylphenyl)-2-chloroacetamide (CAS No. 175277-85-7): Properties, Applications, and Research Insights
N1-(3-Ethynylphenyl)-2-chloroacetamide (CAS No. 175277-85-7) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. The molecule combines an ethynylphenyl group with a chloroacetamide moiety, making it a versatile intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential as a building block for targeted drug discovery, especially in oncology and neurology applications.
The compound's molecular structure (C10H8ClNO) features a terminal alkyne group that enables click chemistry reactions, a hot topic in modern bioconjugation studies. This property aligns with current trends in precision medicine, where scientists seek efficient methods to create drug-biomarker conjugates. Recent publications highlight its utility in developing PET radiotracers for diagnostic imaging, addressing the growing demand for non-invasive diagnostic tools in healthcare.
From a synthetic chemistry perspective, N1-(3-Ethynylphenyl)-2-chloroacetamide demonstrates remarkable stability under various reaction conditions. Its chloroacetamide group serves as an excellent electrophile for nucleophilic substitution reactions, while the ethynyl functionality participates in metal-catalyzed coupling reactions. These characteristics make it valuable for constructing heterocyclic compounds, a class of molecules dominating current small molecule drug development pipelines.
Analytical studies reveal that this compound exhibits favorable physicochemical properties for drug-like molecules, including moderate lipophilicity (calculated LogP ~2.1) and acceptable metabolic stability. These attributes contribute to its growing popularity in medicinal chemistry optimization programs. Researchers frequently combine it with computational chemistry approaches to design novel enzyme inhibitors, particularly for kinases and epigenetic targets.
The compound's structure-activity relationship (SAR) profile has attracted attention in fragment-based drug design (FBDD), a cutting-edge approach in hit-to-lead optimization. Its relatively small molecular weight (193.63 g/mol) and presence of multiple pharmacophoric elements make it ideal for constructing molecular libraries used in high-throughput screening. Recent patents suggest applications in developing selective kinase modulators for inflammatory diseases.
In material science applications, N1-(3-Ethynylphenyl)-2-chloroacetamide serves as a precursor for conjugated polymers with potential use in organic electronics. The ethynyl group enables polymerization through Sonogashira coupling, while the chloroacetamide moiety provides sites for subsequent functionalization. This dual functionality addresses the industry's need for multifunctional monomers in developing advanced materials.
Quality control protocols for this compound typically employ HPLC purity analysis (>98%) and comprehensive spectroscopic characterization (1H NMR, 13C NMR, and HRMS). These rigorous standards meet the requirements of GMP-compliant synthesis for pharmaceutical intermediates. The compound's stability under controlled storage conditions (-20°C under inert atmosphere) ensures reliable performance in long-term research projects.
Emerging applications include its use as a bioorthogonal probe in chemical biology studies, where researchers exploit its alkyne-azide cycloaddition capability for labeling biomolecules. This aligns with the increasing focus on live-cell imaging techniques in cell biology research. The compound's moderate water solubility (approximately 1.2 mg/mL) facilitates its use in biological assays without requiring extensive formulation optimization.
From a green chemistry perspective, recent synthetic improvements have reduced the environmental impact of producing N1-(3-Ethynylphenyl)-2-chloroacetamide. Novel catalytic systems achieve higher yields (>85%) while minimizing hazardous byproducts, addressing the pharmaceutical industry's push toward sustainable synthesis. These advancements contribute to its inclusion in benign-by-design compound libraries.
The scientific community continues exploring this compound's potential through structure-based drug design and molecular docking studies. Its crystal structure has been determined to facilitate rational drug design efforts, particularly in designing allosteric modulators for protein targets. These applications position 175277-85-7 as a valuable tool in contemporary drug discovery platforms.
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